molecular formula C22H24FN3O2 B2944692 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574596-26-1

5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2944692
CAS RN: 1574596-26-1
M. Wt: 381.451
InChI Key: DTJNNWGZOCYSMQ-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O2 and its molecular weight is 381.451. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with similar structures has focused on their synthesis and structural characterization. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized, characterized by analytical and spectroscopic methods, and investigated for cytotoxicity against human cancer cell lines, illustrating the methodology for constructing complex heterocyclic compounds with potential biological activities (Hassan et al., 2015). Additionally, the crystal structure of compounds with a quinazoline core has been determined to provide insights into their molecular conformation and potential interaction with biological targets (Rajnikant et al., 2000).

Biological Activities

Compounds featuring quinazoline and pyrimidine motifs have been extensively studied for their biological activities. These studies typically involve evaluating the compounds' cytotoxic effects against various cancer cell lines, their antibacterial abilities against different microorganisms, and their potential as enzyme inhibitors or receptor antagonists. For example, novel quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives have shown antibacterial ability towards different micro-organisms, highlighting the potential of such compounds in developing new antibacterial agents (Valluri et al., 2017).

Drug Discovery and Design

Research on structurally similar compounds often aims at discovering new therapeutic agents. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, has demonstrated significant growth inhibitory properties against leukemia and carcinoma cell lines, indicating their potential in cancer therapy (Deady et al., 2003). Additionally, the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of specific kinases suggests the role of these compounds in targeted cancer therapy (Degorce et al., 2016).

properties

IUPAC Name

5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-3-25-19-12-15(21(27)24-16-9-7-14(2)18(23)13-16)8-10-17(19)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJNNWGZOCYSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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